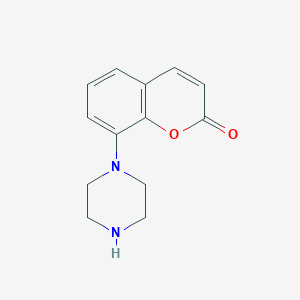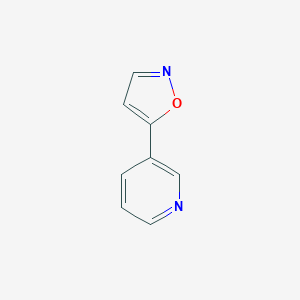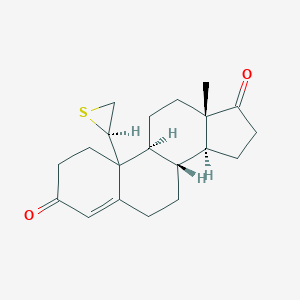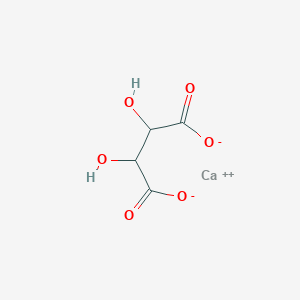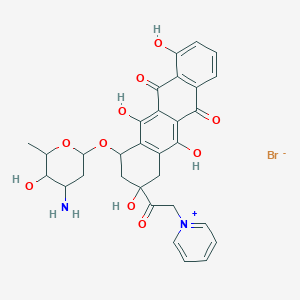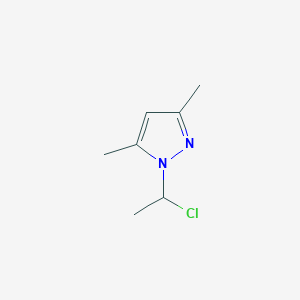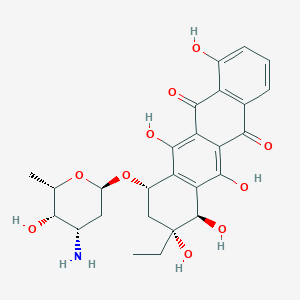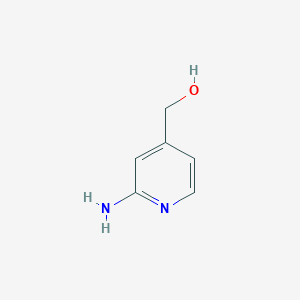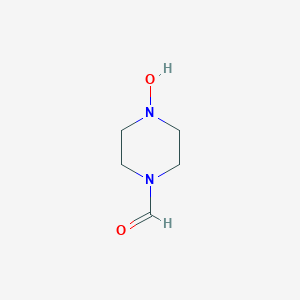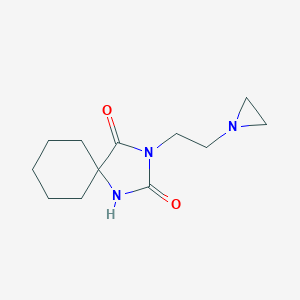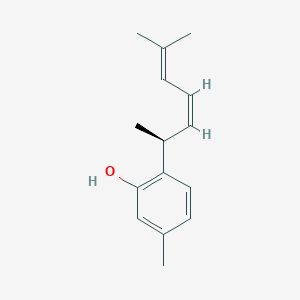![molecular formula C14H19N7O4S B035366 N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine CAS No. 103947-07-5](/img/structure/B35366.png)
N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aryltriazene methoxypyrimidine is a compound that combines the structural features of both aryltriazene and methoxypyrimidine. Aryltriazene is known for its versatility in organic synthesis, often used as a safer alternative to diazonium salts. Methoxypyrimidine, on the other hand, is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of aryltriazene methoxypyrimidine typically involves multiple steps, starting with the preparation of the aryltriazene moiety. This can be achieved through the reaction of an arylamine with nitrous acid, followed by the addition of a suitable nucleophile. The methoxypyrimidine moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors, such as malononitrile and cyanamide, under acidic conditions .
Industrial production methods for aryltriazene methoxypyrimidine may involve optimizing these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Aryltriazene methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Aryltriazene methoxypyrimidine has found applications in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the formation of complex molecules through its versatile reactivity.
Biology: The compound has been studied for its potential antimetastatic effects, particularly in cancer research.
Medicine: Aryltriazene methoxypyrimidine is being explored for its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism of action of aryltriazene methoxypyrimidine involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. It may also inhibit the activity of certain enzymes involved in cell proliferation and metastasis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound’s effects are mediated through its ability to generate reactive intermediates that disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Aryltriazene methoxypyrimidine can be compared with other similar compounds, such as:
Aryltriazenes: These compounds share the aryltriazene moiety and exhibit similar reactivity in organic synthesis.
Methoxypyrimidines: These compounds contain the methoxypyrimidine moiety and are known for their biological activity.
The uniqueness of aryltriazene methoxypyrimidine lies in its dual functionality, combining the reactivity of aryltriazenes with the biological activity of methoxypyrimidines. This makes it a valuable compound for both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
103947-07-5 |
|---|---|
Formule moléculaire |
C14H19N7O4S |
Poids moléculaire |
381.41 g/mol |
Nom IUPAC |
N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H19N7O4S/c1-21(2)20-17-10-5-7-11(8-6-10)18-26(22,23)19-13-12(24-3)14(25-4)16-9-15-13/h5-9,18H,1-4H3,(H,15,16,19) |
Clé InChI |
VBRSBKKQDNYVGA-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Synonymes |
4-(4-(3,3-dimethyl-1-triazene)-phenylsulfamide)-5,6-dimethoxypyrimidine 4-ATMP aryltriazene methoxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


